2-(Cyclohexyloxy)ethanol
Overview
Description
Cationic Polymerization of Isoprene
The cationic polymerization of isoprene initiated by 2-cyclohexylidene ethanol–B(C6F5)3 is a process that allows for the study of initiation and branching reactions in polymer chemistry. The research demonstrates that β-H elimination is a significant termination process, leading to protic initiation and loss of double bonds, which in turn results in chain branching and intramolecular cyclization. This occurs even at low conversion rates and results in oligomers with a 1,4-trans configuration and an olefinic terminal group .
Spectral Response in Cyclohexane-Ethanol Mixtures
The spectral response of 4-methyl-2,6-dicarbomethoxyphenol (CMOH) in cyclohexane-ethanol mixtures reveals the impact of medium microheterogeneity on excited-state intramolecular proton-transfer (ESIPT) probes. The study found that the emission spectral properties of CMOH are influenced by the solvent composition and excitation wavelength, indicating the presence of microscopic heterogeneity. This research provides insights into the mechanisms of acid-base reactions in microscopically inhomogeneous media, which are relevant to biological processes .
Iron Complexes with 2,2,2-Tris(1-pyrazolyl)ethanol Ligands
Iron complexes synthesized with 2,2,2-tris(1-pyrazolyl)ethanol ligands have been characterized and shown to be effective catalysts for the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone. These complexes are highly soluble in water and exhibit strong intermolecular hydrogen bonds, which contribute to their stability and catalytic activity. The research suggests potential applications for these complexes in mild oxidation reactions .
Electrohydrodimerization of 2-Cyclohexen-1-one
The electrohydrodimerization of 2-cyclohexen-1-one in hydroethanolic media has been studied, revealing two one-electron reduction processes that depend on the solution's pH. The research identifies the rate-determining steps of each process and provides a better understanding of the dimerization reactions of cyclohexenone derivatives in different pH conditions .
Synthesis of 2-(4-Chlorophenyl)ethanol
The synthesis of 2-(4-Chlorophenyl)ethanol from 2-(4-chlorophenyl)acetic acid through esterification and reduction has been optimized. The study reports a high yield of over 95% under specific reaction conditions, with the structure confirmed by 1H NMR and MS. This research contributes to the methodology for synthesizing chlorophenyl ethanol derivatives .
Liquid-Liquid Equilibrium for 2,2,2-Trifluoroethanol, Ethanol, and Cyclohexane
The study of the liquid-liquid equilibrium (LLE) for the system comprising 2,2,2-trifluoroethanol, ethanol, and cyclohexane provides valuable data on the phase behavior of this partially miscible system. The research evaluates the strength of intermolecular interactions and the formation of molecular clusters, which are influenced by temperature and the presence of hydrogen-bonding configurations .
Bis(dicyclohexylaminium) 2-Carboxymethyl-2-hydroxysuccinate Ethanol Monosolvate
The crystal structure of bis(dicyclohexylaminium) 2-carboxymethyl-2-hydroxysuccinate ethanol monosolvate has been determined, revealing chair conformations of the cyclohexane rings and intramolecular hydrogen bonds in the anion. The study also notes the presence of N-H⋯O and weak C-H⋯O hydrogen bonds, which contribute to the stability of the crystal structure .
Scientific Research Applications
Hydrogen Production
- Hydrogen from Ethanol by Steam Iron Process : Research has demonstrated the use of ethanol in the production and purification of hydrogen through redox processes. This process, conducted in a lab-scale fixed-bed reactor, involves the decomposition of ethanol at temperatures ranging from 625 to 750°C, resulting in a gas stream mainly composed of hydrogen and carbon monoxide. This method can produce high purity hydrogen, suitable for PEM fuel cells (Hormilleja et al., 2014).
Chemical Synthesis and Catalysis
- Chelate-forming Properties : The study of 2-Chloriminocyclohexanone Oxime and its Hydrochloride has shown that these compounds can react with metal ions like Cu(II), Co(II), Ni(II), and Pd(II) to form stable complexes. This indicates potential applications in chemical synthesis and catalysis (Kobayashi & Wakamatsu, 1973).
Material Science
- Development of Chitosan Films : In material science, chitosan films containing 2-phenyl ethanol have been developed for controlled release of bioactives. These films, incorporating β-cyclodextrin inclusion complexes, have high mechanical resistance and can retain over 90% of 2-phenyl ethanol, indicating their utility in controlled substance delivery (Zarandona et al., 2020).
Environmental Science
- Selective Hydrogenation for Green Processes : The selective hydrogenation of styrene oxide to 2-phenyl ethanol using polyurea supported Pd–Cu catalyst in supercritical carbon dioxide highlights an environmentally friendly approach to chemical production. This process yields 2-phenyl ethanol with high selectivity and without producing isomerization or deoxygenated products, marking it as a clean and green process (Yadav & Lawate, 2011).
Energy Research
- Ethanol Electrooxidation in Fuel Cells : Studies on ethanol electrooxidation on Pt/Vulcan catalysts at elevated temperatures and pressures provide insights into fuel cell technologies. This research helps in understanding the reaction mechanisms in ethanol-based fuel cells, which is crucial for the development of more efficient energy systems (Sun et al., 2009).
Safety And Hazards
2-(Cyclohexyloxy)ethanol is harmful when in contact with skin and when swallowed . It can also cause skin burns and serious eye damage . It is known to cause kidney injury and depression . It is also a severe respiratory tract irritant . It may also have blood effects . It may enter the body through ingestion, aerosol inhalation, and through the skin .
properties
IUPAC Name |
2-cyclohexyloxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPMEOKJKCEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32128-53-3 | |
Record name | Poly(oxy-1,2-ethanediyl), α-cyclohexyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32128-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50279643 | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)ethanol | |
CAS RN |
1817-88-5 | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexyloxyethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMC7J54PGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.